N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatile applications in various sectors, including medicine, agriculture, and industry . This compound, in particular, has garnered interest due to its potential biological activities and unique structural features.
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate. By targeting SDH, this compound can interfere with energy production within the cell.
Mode of Action
This compound interacts with its target, SDH, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing the conversion of succinate to fumarate. The compound’s strong interaction with residues around the SDH active pocket, similar to thifluzamide, has been demonstrated through molecular docking and molecular dynamics simulations .
Result of Action
The inhibition of SDH by this compound leads to significant cellular effects. For instance, it has been observed to strongly disrupt mycelial morphology, significantly increase cell membrane permeability, and markedly increase the number of mitochondria . These changes can lead to cell death, providing the compound’s antifungal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide typically involves the condensation of cyclopropylamine with phenylhydrazine, followed by sulfonation. The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize readily available starting materials and environmentally benign reagents, making the process sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, organic solvents, and mild reaction conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-4-nitro-1H-pyrazole: This compound shares the cyclopropyl and pyrazole moieties but differs in its nitro group, which imparts different reactivity and biological activities.
3(5)-Substituted Pyrazoles: These compounds exhibit tautomerism and are used as precursors in the synthesis of more complex heterocyclic systems.
Uniqueness
N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide is unique due to its sulfonamide group, which enhances its solubility and reactivity. This structural feature also contributes to its potent biological activities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-cyclopropyl-1-phenylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-18(17,14-10-6-7-10)12-8-13-15(9-12)11-4-2-1-3-5-11/h1-5,8-10,14H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMCISJYDBLXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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